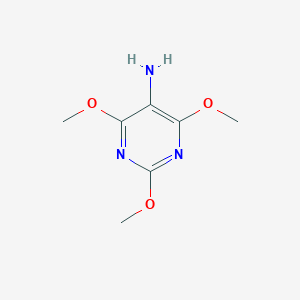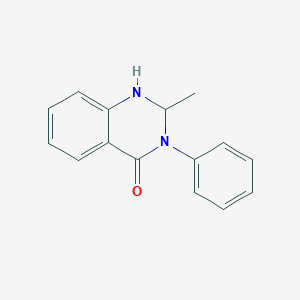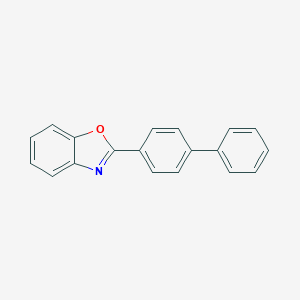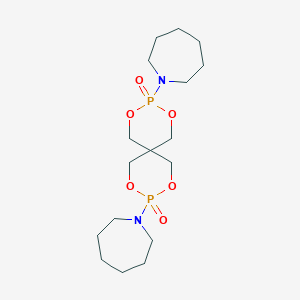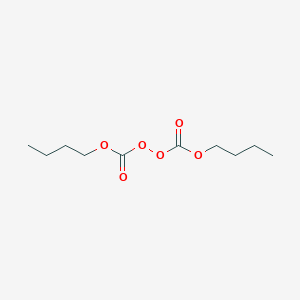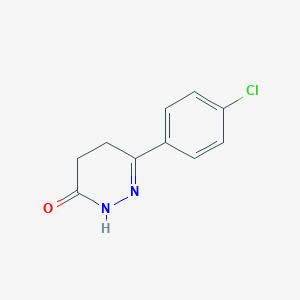
3-Cyano-4-piperidone
Overview
Description
3-Cyano-4-piperidone, also known as 4-oxo-3-piperidinecarbonitrile, is a heterocyclic organic compound. It is characterized by a six-membered ring containing one nitrogen atom and a cyano group attached to the third carbon atom.
Mechanism of Action
Target of Action
3-Cyano-4-piperidone is a derivative of piperidine , a six-membered heterocyclic system that is a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in various therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents . .
Mode of Action
Piperidine derivatives, which include this compound, are known to interact with their targets in various ways, leading to changes in cellular processes . These interactions often result in the inhibition or activation of certain biochemical pathways, leading to therapeutic effects .
Biochemical Pathways
For instance, some piperidine derivatives have been found to exhibit antiproliferative and antimetastatic effects on various types of cancers .
Result of Action
Piperidine derivatives have been found to exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .
Biochemical Analysis
Biochemical Properties
It is known that piperidone derivatives, which include 3-Cyano-4-piperidone, are present in more than twenty classes of pharmaceuticals
Cellular Effects
Some piperidone compounds have been shown to exhibit cytotoxic effects towards tumorigenic cells . These compounds can activate the intrinsic pathway of apoptosis, leading to cell death
Molecular Mechanism
It is known that piperidone derivatives can undergo various intra- and intermolecular reactions, leading to the formation of various piperidine derivatives . These reactions can involve interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that piperidone derivatives can undergo various reactions over time, including hydrogenation, cyclization, cycloaddition, annulation, and amination .
Dosage Effects in Animal Models
It is known that some piperidone derivatives can exhibit antitumor activity at low micromolar concentrations .
Metabolic Pathways
It is known that piperidone derivatives can undergo various reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .
Transport and Distribution
It is known that piperidone derivatives can interact with various transporters and binding proteins .
Subcellular Localization
It is known that piperidone derivatives can be found in various cellular compartments, including the endoplasmic reticulum, mitochondria, ribosome, and nucleus .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Cyano-4-piperidone can be synthesized using various methods. One common approach involves the cyclization of dicyanoethylamine followed by hydrolysis. This method typically yields around 50% of the desired product . Another method involves the use of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate in a three-component coupling reaction, which is catalyzed by palladium and results in the formation of tertiary propargylamines .
Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for the scalability of these methods .
Chemical Reactions Analysis
Types of Reactions: 3-Cyano-4-piperidone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or rhodium catalysts is often employed.
Substitution: Nucleophiles such as amines, alcohols, and thiols are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperidones.
Scientific Research Applications
3-Cyano-4-piperidone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents, particularly in the synthesis of piperidine-based drugs.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
- 3-Cyano-2-piperidone
- 3-Cyano-2,5,6,7-tetrahydropyrindin-2(1H)-one
- 3-Cyanopyridine-2(1H)-thione
Comparison: 3-Cyano-4-piperidone is unique due to its specific substitution pattern and the presence of both a cyano group and a carbonyl group in the piperidone ring. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Compared to similar compounds, this compound offers a balance of stability and reactivity, making it suitable for various applications in medicinal and industrial chemistry .
Properties
IUPAC Name |
4-oxopiperidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-3-5-4-8-2-1-6(5)9/h5,8H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRLEVNOSVHSQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396344 | |
| Record name | 3-CYANO-4-PIPERIDONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19166-75-7 | |
| Record name | 3-CYANO-4-PIPERIDONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-Cyano-4-piperidone in the synthesis described in the research?
A1: In the study ["A Facile One-Pot, Three-Component Synthesis of a New Series of Thiazolyl Pyrazoles: Anticancer Evaluation, ADME and Molecular Docking Studies"] [], 1-Boc-3-cyano-4-piperidone acts as a reagent in a multi-component reaction. It reacts with thiosemicarbazide and either substituted phenacyl bromides or substituted 3-(2-bromoacetyl) coumarins to form the desired thiazolyl pyrazole derivatives. The specific contribution of the this compound moiety to the final compound's structure is the incorporation of a piperidone ring.
Q2: Is there information available about the potential anticancer activity of compounds containing the this compound moiety?
A2: While the research itself doesn't directly investigate the anticancer activity of this compound, it does highlight the promising anticancer activity of the synthesized thiazolyl pyrazole derivatives, some of which incorporate the piperidone ring derived from 1-Boc-3-cyano-4-piperidone []. This suggests that further investigation into the structure-activity relationship of these derivatives, including the role of the piperidone ring, could be valuable for anticancer drug discovery.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




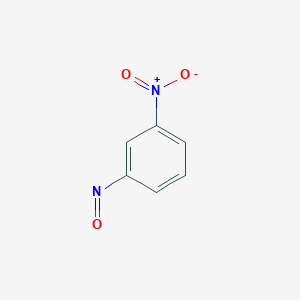
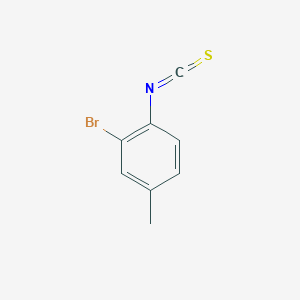
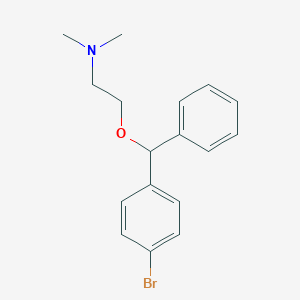
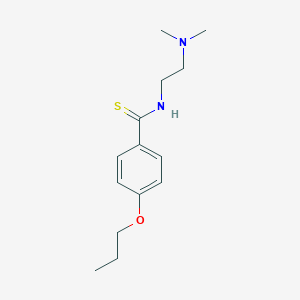
![2-[(2-Fluorophenyl)carbamoyl]benzoic acid](/img/structure/B91100.png)
![Dibenzo[a,j]coronene](/img/structure/B91102.png)
